molecular formula C6H11ClN2 B2662495 2-Chloro-1,4-diazabicyclo[2.2.2]octane CAS No. 1378716-17-6

2-Chloro-1,4-diazabicyclo[2.2.2]octane

Cat. No. B2662495
CAS RN: 1378716-17-6
M. Wt: 146.62
InChI Key: DJALXPSTJMBAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine .


Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .


Molecular Structure Analysis

Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester .


Physical And Chemical Properties Analysis

DABCO is a white crystalline powder with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1,4-diazabicyclo[2.2.2]octane:

Catalysis in Organic Synthesis

2-Chloro-1,4-diazabicyclo[2.2.2]octane is widely used as a catalyst in various organic reactions. Its strong nucleophilic properties make it an excellent catalyst for the Morita–Baylis–Hillman reaction, which is crucial for forming carbon-carbon bonds in organic synthesis . Additionally, it is employed in nucleophilic activation processes involving allenes and cyclopropanes .

Synthesis of Piperazine Derivatives

This compound serves as a key intermediate in the synthesis of piperazine derivatives. Piperazine rings are important pharmacophores in medicinal chemistry, and 2-Chloro-1,4-diazabicyclo[2.2.2]octane provides a source of the piperazine ring, facilitating the creation of various biologically active compounds .

Polyurethane Catalyst

In the field of polymer chemistry, 2-Chloro-1,4-diazabicyclo[2.2.2]octane is used as a catalyst in the production of polyurethanes. Its catalytic properties help in the formation of urethane linkages, which are essential for producing flexible and rigid foams, elastomers, and coatings .

Fluorescence Microscopy

This compound is utilized in fluorescence microscopy as an anti-fade reagent. It helps in scavenging free radicals generated during the excitation of fluorochromes, thereby enhancing the stability and longevity of fluorescent signals in biological samples .

Dye Lasers

2-Chloro-1,4-diazabicyclo[2.2.2]octane finds applications in dye lasers. It acts as a complexing ligand and Lewis base, which are essential for stabilizing the dye molecules and improving the efficiency of the laser system .

Lewis Base in Chemical Reactions

As a Lewis base, this compound is employed in various chemical reactions where it can donate a pair of electrons. Its basicity is comparable to that of triethylamine, making it useful in aliphatic and aromatic nucleophilic substitution reactions .

Complexing Agent

In coordination chemistry, 2-Chloro-1,4-diazabicyclo[2.2.2]octane acts as a complexing agent. It forms stable complexes with metal ions, which can be used in various applications, including catalysis and material science .

Bioconjugation Reagent

This compound is also explored as a bioconjugation reagent. Its ability to form stable quaternary ammonium salts makes it useful for attaching biomolecules to various substrates, which is important in the development of diagnostic and therapeutic agents .

Springer Thermo Fisher

Mechanism of Action

DABCO is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . It is a weak Lewis base (pKa 9.06 for DABCOH+ in DMSO), comparable in strength to the properties of triethylamine, and therefore capable of serving as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions .

Safety and Hazards

DABCO is harmful and has the signal word “Danger” according to the GHS labelling . It is a flammable solid and may form combustible dust concentrations in air . It is harmful if swallowed, causes skin irritation, and causes serious eye damage .

Future Directions

DABCO has been used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity . The active development of this particular synthetic application of DABCO over recent years is considered in detail in this microreview .

properties

IUPAC Name

2-chloro-1,4-diazabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2/c7-6-5-8-1-3-9(6)4-2-8/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALXPSTJMBAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.